molecular formula C8H14F3NO2S B13094969 N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide

N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide

Cat. No.: B13094969
M. Wt: 245.26 g/mol
InChI Key: ZMEJNXYQBHGRKZ-UHFFFAOYSA-N
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Description

N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide is a synthetic organic compound characterized by the presence of a cyclopropane ring, a trifluoromethyl group, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach might include the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Trifluoromethyl Group: This step can be carried out using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (TMSCF3).

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under specific conditions to form sulfonic acids or other derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The trifluoromethyl group and cyclopropane ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide.

Uniqueness

N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide is unique due to the combination of its trifluoromethyl group, cyclopropane ring, and sulfonamide functional group. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and potential biological activity.

Properties

Molecular Formula

C8H14F3NO2S

Molecular Weight

245.26 g/mol

IUPAC Name

N-tert-butyl-1-(trifluoromethyl)cyclopropane-1-sulfonamide

InChI

InChI=1S/C8H14F3NO2S/c1-6(2,3)12-15(13,14)7(4-5-7)8(9,10)11/h12H,4-5H2,1-3H3

InChI Key

ZMEJNXYQBHGRKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CC1)C(F)(F)F

Origin of Product

United States

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